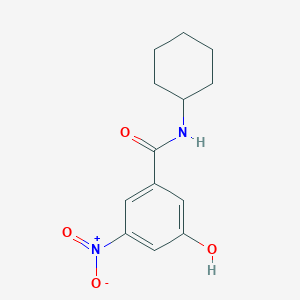![molecular formula C11H12N2O5 B8034282 3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol](/img/structure/B8034282.png)
3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol is an organic compound that features a morpholine ring, a nitro group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol typically involves the reaction of 5-nitrosalicylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-nitrosalicylic acid and morpholine.
Coupling Agent: Commonly used agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: Similar structure but lacks the morpholine ring.
3-Nitrophenol: Similar structure but lacks the morpholine ring and carbonyl group.
Morpholine: Contains the morpholine ring but lacks the nitro and phenol groups.
Uniqueness
3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol is unique due to the combination of the morpholine ring, nitro group, and phenol group in a single molecule. This unique structure imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs.
Propiedades
IUPAC Name |
(3-hydroxy-5-nitrophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-10-6-8(5-9(7-10)13(16)17)11(15)12-1-3-18-4-2-12/h5-7,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPAOWBWFEYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol](/img/structure/B8034213.png)






![3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol](/img/structure/B8034266.png)
![3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol](/img/structure/B8034274.png)
![3-Nitro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8034284.png)


